REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.C1COCC1.CCOC(C)=O.[Cl:23][C:24]1[CH:25]=[C:26]([C:31]2[N:35]([C:36]3[CH:41]=[CH:40][C:39]([O:42][CH3:43])=[CH:38][CH:37]=3)[N:34]=[C:33]([CH2:44][O:45]C3CCCCO3)[CH:32]=2)[CH:27]=[CH:28][C:29]=1[Cl:30]>CO>[Cl:23][C:24]1[CH:25]=[C:26]([C:31]2[N:35]([C:36]3[CH:37]=[CH:38][C:39]([O:42][CH3:43])=[CH:40][CH:41]=3)[N:34]=[C:33]([CH2:44][OH:45])[CH:32]=2)[CH:27]=[CH:28][C:29]=1[Cl:30] |f:1.2|
|
Name
|
|
Quantity
|
1.22 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
THF EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCOC(=O)C
|
Name
|
5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1H-pyrazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=CC(=NN1C1=CC=C(C=C1)OC)COC1OCCCC1
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight (18 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 10% aq. NaHCO3 (40.0 L)
|
Type
|
ADDITION
|
Details
|
The organic layer was added to n-heptane
|
Type
|
FILTRATION
|
Details
|
the resultant suspension was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=CC(=NN1C1=CC=C(C=C1)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 kg | |
YIELD: PERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |